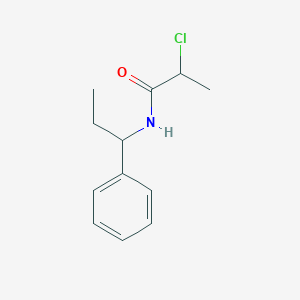

2-chloro-N-(1-phenylpropyl)propanamide

Description

Contextualization within Chloroamide Chemistry and its Significance in Organic Synthesis

Chloroamides are a versatile class of organic compounds characterized by a chlorine atom attached to the amide nitrogen (N-chloroamides) or to the acyl or alkyl portion of the molecule (α-, β-, etc. chloroamides). These compounds are of considerable interest in organic synthesis due to the unique reactivity conferred by the presence of both an amide functionality and a chlorine atom. The amide group can influence the reactivity of the C-Cl bond and vice-versa, leading to a range of synthetic applications.

N-chloroamides, for instance, can serve as sources of electrophilic chlorine or as precursors to nitrogen-centered radicals and nitrenes, which are highly reactive intermediates for C-H amination and aziridination reactions. On the other hand, α-chloroamides are valuable building blocks for the synthesis of various nitrogen-containing heterocycles and as precursors for α-amino acids and other biologically active molecules. The reactivity of the chlorine atom in α-chloroamides is often enhanced by the adjacent carbonyl group, making it a good leaving group in nucleophilic substitution reactions.

2-chloro-N-(1-phenylpropyl)propanamide, being an α-chloroamide, fits within this context as a potentially valuable synthetic intermediate. The presence of the chlorine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic displacement, opening avenues for the introduction of various functional groups. The N-(1-phenylpropyl) substituent adds a layer of stereochemical complexity and can influence the reactivity and selectivity of transformations at the α-carbon.

Overview of Related Amide and Halogenated Organic Intermediates

The synthetic utility of this compound can be better understood by examining related amide and halogenated organic intermediates.

Amides: Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins. In organic synthesis, amides are generally stable functional groups but can be activated for various transformations. The synthesis of amides is a well-established field, with numerous methods available, including the reaction of carboxylic acids or their derivatives (like acyl chlorides) with amines.

Halogenated Carbonyl Compounds: α-Halogenated carbonyl compounds, including α-chloroaldehydes, α-chloroketones, and α-chloroesters, are widely used synthetic intermediates. The halogen atom in these compounds is activated towards nucleophilic substitution and can participate in a variety of reactions, such as the formation of epoxides, α-functionalized carbonyls, and various heterocyclic systems.

α-Chloroamides: As a subclass of halogenated carbonyl compounds, α-chloroamides have been employed in the synthesis of valuable organic molecules. For example, they can undergo reactions with nucleophiles to introduce new functionalities at the α-position. Recent advancements have demonstrated the use of α,α-dichloroamides in photoenzymatic hydroalkylation of olefins to produce α-chloroamides with high stereoselectivity. nih.govnih.gov These products can then be transformed into a variety of useful motifs, such as α-amino amides and α-hydroxy amides. nih.gov

The table below provides a comparative overview of these related intermediates.

| Intermediate Class | General Structure | Key Synthetic Applications |

| Amides | R-CO-NR'R'' | Peptide synthesis, stable protecting groups, precursors for amines and other functional groups. |

| α-Halogenated Carbonyls | R-CO-CH(X)-R' | Synthesis of epoxides, heterocycles, α-substituted carbonyl compounds. |

| α-Chloroamides | R-CH(Cl)-CO-NR'R'' | Precursors for α-amino acids, synthesis of nitrogen-containing heterocycles, stereoselective transformations. nih.govnih.gov |

Fundamental Structural Features and Stereochemical Potential of the Compound

The structure of this compound incorporates several key features that dictate its chemical behavior and stereochemical possibilities.

Structural Features: The molecule consists of a propanamide backbone with a chlorine atom at the C2 position. The amide nitrogen is substituted with a 1-phenylpropyl group. The presence of the phenyl ring introduces aromatic character and potential sites for further functionalization. The amide bond itself has a planar geometry due to resonance, which restricts rotation around the C-N bond.

Stereochemical Potential: this compound possesses two stereogenic centers:

C2 of the propanamide moiety: The carbon atom bearing the chlorine atom is chiral, leading to the possibility of (R)- and (S)-enantiomers.

C1 of the N-(1-phenylpropyl) group: The benzylic carbon atom in the N-substituent is also chiral, again allowing for (R)- and (S)-enantiomers.

The presence of two stereocenters means that the compound can exist as a mixture of four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These stereoisomers are diastereomers of each other and can be expected to have different physical and chemical properties.

The stereochemistry of the N-(1-phenylpropyl) group can potentially influence the stereochemical outcome of reactions at the C2 position through diastereoselective control. Furthermore, the restricted rotation around the amide C-N bond, a phenomenon known as atropisomerism, could be a factor in the conformational behavior of this molecule, especially if there were bulky substituents on the phenyl ring. rsc.orgresearchgate.networktribe.com The study of atropisomeric N-chloroamides has revealed that the stereodynamics are influenced by the electronic nature of the amide. rsc.orgresearchgate.networktribe.com

Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While there is extensive research on the broader classes of chloroamides and N-acyl amines, this particular compound has not been the subject of dedicated study.

Current Research Landscape:

Synthesis of Amides: General methods for amide synthesis are well-documented, typically involving the acylation of an amine. youtube.com For this compound, this would likely involve the reaction of 1-phenylpropan-1-amine (B1219004) with 2-chloropropanoyl chloride.

Stereoselective Synthesis of Chloroamides: Recent research has focused on developing stereoselective methods for the synthesis of α-chloroamides, often employing enzymatic or catalytic approaches to control the stereochemistry at the α-carbon. nih.govnih.gov

Structural Analysis of Amides: The structural and conformational properties of amides are a subject of ongoing interest, with techniques like X-ray crystallography and computational modeling being used to understand their solid-state and solution-phase behavior. nih.gov

Applications of Related Compounds: N-acyl amides, a broader class to which this compound belongs, have been investigated for their biological activities. researchgate.netwikipedia.org

Identified Knowledge Gaps:

Synthesis and Characterization: There are no published reports detailing the specific synthesis, purification, and comprehensive characterization (e.g., NMR, IR, mass spectrometry, and elemental analysis) of this compound.

Stereoselective Synthesis: Methods for the stereoselective synthesis of the individual diastereomers of this compound have not been developed.

Reactivity and Synthetic Applications: The reactivity profile of this compound remains unexplored. There is no information on its utility as a synthetic intermediate in, for example, nucleophilic substitution reactions or in the synthesis of more complex molecules.

Physicochemical and Biological Properties: The physicochemical properties (e.g., melting point, solubility) and any potential biological activity of this compound are unknown.

Structural and Conformational Analysis: No experimental or computational studies have been conducted to determine the precise three-dimensional structure and conformational preferences of its different stereoisomers.

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

2-chloro-N-(1-phenylpropyl)propanamide |

InChI |

InChI=1S/C12H16ClNO/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |

InChI Key |

CVKAIMPVGIFOJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N 1 Phenylpropyl Propanamide

Direct Synthetic Routes and Optimization

Direct synthetic routes are often favored for their efficiency and simplicity. These methods typically involve the formation of the amide bond and the introduction of the chlorine atom in a streamlined process.

The most direct and common method for synthesizing 2-chloro-N-(1-phenylpropyl)propanamide is through the acylation of 1-phenylpropan-1-amine (B1219004) with a derivative of 2-chloropropanoic acid. This reaction forms the central amide linkage of the target molecule.

One effective approach involves the use of an acyl chloride, such as 2-chloropropanoyl chloride. The high reactivity of the acyl chloride allows for a straightforward nucleophilic acyl substitution reaction with 1-phenylpropan-1-amine. youtube.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A similar biphasic synthesis has been successfully used for producing 2-chloro-N-(p-tolyl)propanamide, where α-chloropropionyl chloride was added to a mixture of the amine in toluene (B28343) and aqueous sodium hydroxide (B78521). nih.gov

Alternatively, 2-chloropropanoic acid itself can be used in conjunction with a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the amide bond formation by activating the carboxylic acid. researchgate.net This method is common in peptide synthesis and offers mild reaction conditions, which can be beneficial for preserving stereochemical integrity if starting with chiral materials. Other modern coupling agents and catalytic methods, including those based on phosphonium (B103445) salts or boronic acids, have also been developed to improve yields and simplify purification. researchgate.net

Table 1: Representative Acylation Reactions for Amide Synthesis

| Acylating Agent | Amine | Coupling Agent/Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 2-chloropropanoyl chloride | p-toluidine | NaOH (aq) | Toluene | Not specified | nih.gov |

| (S)-2-chloropropionic acid | Various alkyl amines | DCC | Not specified | Not specified | researchgate.net |

| Chloroacetyl chloride | Various amines | Aqueous amine solution | Water | 25-60% | ijpsr.info |

An alternative synthetic route involves the initial synthesis of N-(1-phenylpropyl)propanamide, followed by a selective chlorination at the alpha-position (C2) of the propanamide moiety. This approach requires a chlorinating agent that can selectively functionalize the α-carbon.

Free-radical chlorination can be a viable method, often initiated by UV light. However, this method can lack regioselectivity, potentially leading to a mixture of products chlorinated at different positions on the alkyl chain. More controlled chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂), which has been used for the regioselective chlorination of related amino acid derivatives. rsc.org The reaction of N-benzoylvaline methyl ester with sulfuryl chloride, for instance, yields the corresponding β-chloro derivative, which is analogous to the desired α-chlorination in the propanamide system. rsc.org

For more precise control, especially in asymmetric synthesis, electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) can be used on the corresponding enolate of the amide. The formation of a lithium or boron enolate from N-(1-phenylpropyl)propanamide, followed by quenching with NCS, could provide the desired 2-chloro product. The mechanism of organocatalytic enantioselective α-chlorination of aldehydes has been studied, suggesting a pathway involving an initial N-chlorination of a catalyst-substrate complex followed by a rearrangement. nih.gov

While less common than direct acylation, other coupling reactions could theoretically be employed to form the N-(1-phenylpropyl) bond. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. In a hypothetical scenario, this could involve the coupling of 2-chloropropanamide with a phenylpropyl-containing organometallic reagent. However, this route is less direct and likely to be lower yielding and more costly than standard acylation methods for this particular target molecule. Multicomponent reactions, where nitriles are converted to metalloimines and then react with acyl chlorides, offer another advanced strategy for synthesizing α-branched amides. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

The structure of this compound contains two stereocenters: one at the α-carbon of the propanamide moiety (bearing the chlorine atom) and one at the benzylic carbon of the phenylpropyl group. This results in the possibility of four stereoisomers. Asymmetric synthesis aims to selectively produce one of these stereoisomers.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled.

For the asymmetric synthesis of this compound, a chiral auxiliary could be used to control the stereochemistry of the α-chlorination step. One well-established class of chiral auxiliaries is the Evans' oxazolidinones. nih.gov The synthesis would begin by acylating the chiral oxazolidinone with propanoyl chloride to form an N-acyloxazolidinone. Deprotonation of this intermediate with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The stereoselective reaction of this enolate with an electrophilic chlorine source (e.g., NCS) is directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer preferentially. Finally, cleavage of the auxiliary, for example by reaction with 1-phenylpropan-1-amine, would yield the enantiomerically enriched this compound.

Another widely used class of auxiliaries includes pseudoephedrine and its derivatives. wikipedia.orgharvard.edu Pseudoephedrine can be reacted with a carboxylic acid or acyl chloride to form an amide. wikipedia.org The resulting amide can be deprotonated to form an enolate, and subsequent reactions, such as alkylations, proceed with high diastereoselectivity. nih.gov This methodology could be adapted for a diastereoselective chlorination.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Rigid bicyclic system directs enolate reactions. | Asymmetric alkylations and aldol (B89426) reactions. | nih.gov |

| Pseudoephedrine | Forms a chelated enolate, directing alkylation. | Asymmetric synthesis of chiral carboxylic acids and ketones. | wikipedia.orgharvard.edu |

| Camphorsultam | Provides high stereocontrol in various reactions. | Asymmetric Diels-Alder and Michael additions. | wikipedia.org |

Recent advances have also explored photoenzymatic methods for the asymmetric synthesis of α-chloroamides, achieving high enantioselectivity through the use of engineered enzymes. nih.gov

Asymmetric Induction in Chlorination Reactions

Achieving stereocontrol at the α-carbon of the propanamide moiety is a critical challenge in the synthesis of this compound. Traditional chlorination methods often yield racemic mixtures, necessitating subsequent resolution steps. However, modern photoenzymatic strategies offer a direct route to enantiomerically enriched α-chloroamides.

A state-of-the-art approach involves the use of an engineered, flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with alkenes. nih.govnovartis.comnih.gov This method, while technically a hydroalkylation, effectively generates the desired α-chloroamide structure with high enantioselectivity. nih.govacs.orgprinceton.edu The enzyme creates a chiral environment that directs the radical-mediated carbon-carbon bond formation and subsequent steps, leading to excellent stereocontrol. nih.govnovartis.com By selecting the appropriate enzyme variant and alkene precursor, it is possible to synthesize the α-chiral chloroamide building block required for the final molecule. nih.gov The enantioenriched α-chloroamides produced by this method are valuable synthetic linchpins, as the chloride can be readily displaced in SN2 reactions or the amide can be further modified. nih.gov

Table 1: Overview of Photoenzymatic Synthesis of α-Chloroamides

| Catalyst System | Substrate Classes | Key Advantage | Stereoselectivity | Reference |

|---|---|---|---|---|

| Engineered Flavin-dependent "ene"-reductase (ERED) | α,α-dichloroamides and Alkenes | Direct asymmetric synthesis of α-chloroamides from simple precursors. | Excellent (e.g., >99% ee) | nih.gov |

Diastereoselective Control in Carbon-Carbon Bond Formation

The structure of this compound contains two stereocenters: one at the α-carbon of the propanamide group and another at the benzylic carbon of the N-(1-phenylpropyl) group. This results in the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Diastereoselective control refers to the selective formation of one diastereomer over the others.

The most direct and widely practiced strategy for achieving high diastereoselectivity in the synthesis of this compound is through the coupling of enantiomerically pure precursors. This approach circumvents the need for complex diastereoselective reactions or difficult separations of the final diastereomeric products. The synthesis involves the reaction of an enantiopure 1-phenylpropan-1-amine with an enantiopure 2-chloropropanoyl chloride (or 2-chloropropanoic acid activated with a coupling agent). The stereochemical outcome is determined entirely by the configuration of the starting materials, as the amide bond formation does not affect the existing stereocenters.

Table 2: Diastereoselective Synthesis via Coupling of Enantiopure Precursors

| Amine Precursor | Acid Chloride Precursor | Resulting Diastereomer |

|---|---|---|

| (R)-1-phenylpropan-1-amine | (R)-2-chloropropanoyl chloride | (R,R)-2-chloro-N-(1-phenylpropyl)propanamide |

| (S)-1-phenylpropan-1-amine | (S)-2-chloropropanoyl chloride | (S,S)-2-chloro-N-(1-phenylpropyl)propanamide |

| (R)-1-phenylpropan-1-amine | (S)-2-chloropropanoyl chloride | (R,S)-2-chloro-N-(1-phenylpropyl)propanamide |

| (S)-1-phenylpropan-1-amine | (R)-2-chloropropanoyl chloride | (S,R)-2-chloro-N-(1-phenylpropyl)propanamide |

Enantioselective Catalysis for Chiral Amine Precursors

The synthesis of the chiral precursor, 1-phenylpropan-1-amine, in high enantiomeric purity is crucial. Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and environmentally benign method for producing chiral amines. rsc.orgnih.gov These enzymes catalyze the asymmetric amination of a prochiral ketone, in this case, propiophenone, to yield the desired chiral amine with high enantiomeric excess (ee). rsc.orgresearchgate.net Protein engineering has been successfully employed to modify the enzyme's substrate-binding pocket, enhancing its catalytic efficiency and substrate scope for bulkier ketones like propiophenone, achieving conversions up to 94.4% with >99.9% ee. rsc.orgresearchgate.net

Table 3: Enantioselective Methods for 1-phenylpropan-1-amine Synthesis

| Method | Catalyst/Enzyme | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Amination | Engineered ω-Transaminase (e.g., BPTA variant) | Propiophenone | High enantioselectivity (>99.9% ee), environmentally friendly (aqueous media, mild conditions). | rsc.org |

| Asymmetric Reductive Amination | Transition Metal Catalyst with Chiral Ligand | Propiophenone | Broad applicability, chemical catalysis. Often requires high-pressure hydrogen and expensive metal catalysts. | nih.gov |

Resolution Strategies for Racemic Mixtures

When enantiopure starting materials are not directly synthesized, resolution of racemic mixtures becomes necessary. This can be applied to the amine precursor, 1-phenylpropan-1-amine, or the final amide product.

Classical Resolution involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing them to be separated by fractional crystallization. Once separated, the addition of a base liberates the enantiomerically pure amine.

Enzymatic Kinetic Resolution offers a modern alternative. This technique utilizes enzymes that selectively catalyze a reaction on only one enantiomer of a racemic mixture. For instance, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. mdpi.com Similarly, a transaminase can be used in a kinetic resolution to selectively deaminate one enantiomer of a racemic amine. nih.gov A significant advantage of this method is the high selectivity of enzymes. However, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov This limitation can be overcome by coupling the kinetic resolution with an in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield. researchgate.net

Table 4: Comparison of Resolution Strategies for Chiral Amines

| Strategy | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established, scalable technique. | Often requires trial-and-error to find a suitable resolving agent; can be labor-intensive. | mdpi.com |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for one enantiomer. | nih.govmdpi.com |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. | Theoretical yield of up to 100%. | Requires a racemization catalyst compatible with the enzyme and reaction conditions. | researchgate.net |

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided new tools for the construction of amide bonds, moving beyond traditional coupling reagents. These novel methods, utilizing transition metals, light, or electricity, offer potential pathways for the synthesis of this compound under milder and more efficient conditions.

Exploration of Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized amide bond formation, providing alternatives to classical methods that often require harsh conditions or stoichiometric activating agents. mdpi.com Catalysts based on metals such as manganese, palladium, and copper are now used for the direct amidation of esters and other carboxylic acid derivatives. acs.orgacs.orgbeilstein-journals.orgnih.gov

Manganese(I)-pincer complexes, for example, have shown remarkable activity in the direct amidation of a wide range of esters with various amines, including primary and secondary alkyl amines, with low catalyst loading. acs.orgorganic-chemistry.orgresearchgate.netnih.gov Palladium-catalyzed reactions, such as the aminocarbonylation of aryl halides, provide another powerful route to amides. organic-chemistry.orgrsc.org Copper-catalyzed systems are also widely used for C-N bond formation, including the amidation of C-H bonds and the synthesis of amides from terminal alkynes. beilstein-journals.orgacs.orgnih.gov These catalytic methods often exhibit broad functional group tolerance and operate under milder conditions than traditional approaches.

Table 5: Selected Transition Metal-Catalyzed Amidation Reactions

| Metal Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Manganese (e.g., Mn(I)-pincer complex) | Esters and Amines | Broad substrate scope, low catalyst loading, tolerates various functional groups. | acs.orgresearchgate.net |

| Palladium (e.g., Pd(OAc)2 with ligands) | Aryl Halides, Amines, CO | Powerful tool for aminocarbonylation to form aromatic amides. | organic-chemistry.orgrsc.org |

| Copper (e.g., Cu(OAc)2, CuCl2) | Amides, Amines, Alcohols (via C-H/C-N activation) | Enables challenging transformations like transamidation under aerobic conditions. | acs.org |

Photochemical or Electrochemical Synthetic Pathways

In the quest for more sustainable chemical processes, photochemical and electrochemical methods for amide synthesis have gained significant attention. These strategies leverage light or electrical energy to drive reactions, often under very mild conditions. nih.gov

Photochemical Synthesis: Visible-light photoredox catalysis enables the formation of amide bonds from a variety of starting materials, including benzylic alcohols and amines. nih.govacs.org These reactions typically involve a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) that, upon irradiation with visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that lead to the final amide product. nih.govacs.orgresearchgate.net This approach avoids the need for stoichiometric activating agents and often proceeds at room temperature. nih.gov

Electrochemical Synthesis: Electrosynthesis offers another green alternative for amide bond formation. rsc.orgresearchgate.net In these methods, an electrical current is used to generate reactive species in situ. For example, the electrochemical oxidation of hemiaminals formed from aldehydes and amines can produce amides efficiently. acs.org Other strategies include the electro-oxidation of thiocarboxylic acids to form disulfide intermediates, which then react with amines to yield amides without the need for any external catalyst or activator. nih.govdntb.gov.ua These electrochemical approaches are highly atom-economical and avoid the use of hazardous reagents. rsc.org

Table 6: Novel Photochemical and Electrochemical Amide Synthesis

| Method | Energy Source | Typical Precursors | Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light | Alcohols, Amines, Halides | Mild conditions, high functional group tolerance, sustainable energy source. | nih.govnih.gov |

| Electrosynthesis | Electricity | Aldehydes, Amines, Thiocarboxylic acids | High atom economy, avoids hazardous reagents, catalyst-free possibilities. | acs.orgnih.gov |

Flow Chemistry and Continuous Processing Approaches

The transition from traditional batch manufacturing to continuous flow processing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific literature on the continuous synthesis of this compound is not available, the principles of flow chemistry are broadly applicable to the acylation reactions used to form this and similar amide bonds.

Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. For an exothermic reaction like the acylation of an amine with an acyl chloride, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. This enhanced thermal control often leads to higher selectivity and yields by minimizing the formation of thermal degradation byproducts.

A hypothetical continuous process for synthesizing this compound would involve pumping separate streams of 1-phenylpropylamine (with a base, such as triethylamine (B128534) or aqueous sodium hydroxide) and 2-chloropropionyl chloride into a micromixer or T-junction. The combined stream would then flow through a heated or cooled coil reactor to allow the reaction to reach completion. The short residence times, often on the order of seconds to minutes, dramatically increase process throughput compared to batch reactions that can take several hours. nih.govtue.nl Subsequent in-line purification, such as liquid-liquid extraction to remove the hydrochloride salt and excess base, can be integrated into the flow setup, creating a seamless and automated production line. whiterose.ac.uk

The table below illustrates a comparative analysis of a hypothetical batch versus a continuous flow process for the synthesis of this compound, based on typical data for similar amidation reactions.

| Parameter | Batch Process (Hypothetical) | Continuous Flow Process (Hypothetical) | Advantage of Flow Process |

|---|---|---|---|

| Reaction Time | 2 - 4 hours | 5 - 15 minutes | Increased throughput |

| Temperature Control | Difficult, potential for hot spots | Excellent, uniform temperature profile | Improved safety and selectivity |

| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and efficient diffusion-based mixing | Higher consistency and yield |

| Scalability | Complex, requires reactor redesign | Straightforward by numbering-up or longer run times | Faster development and production |

| Safety | Higher risk with large volumes of reagents | Minimized reagent volume in the reactor at any time | Inherently safer design |

This continuous approach not only accelerates the synthesis but also allows for safer handling of reactive intermediates like acyl chlorides. researchgate.net Furthermore, the integration of Process Analytical Technology (PAT) can enable real-time monitoring and control of the reaction, ensuring consistent product quality. nih.gov

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can significantly enhance its sustainability.

Catalytic Approaches: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. sigmaaldrich.com Traditional amide synthesis often relies on stoichiometric coupling agents or the use of acyl chlorides, which generate significant amounts of waste. Modern catalytic methods offer greener alternatives:

Biocatalysis: Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids and amines under mild, often aqueous, conditions. researchgate.net For instance, Candida antarctica lipase B (CALB) is a well-known biocatalyst for forming amide bonds, potentially offering a highly selective and environmentally benign route to the target molecule, avoiding the need for harsh reagents and solvents. conicet.gov.ar

Organocatalysis: Small organic molecules can also catalyze amide bond formation. Boronic acid derivatives have been shown to be effective catalysts for the direct condensation of carboxylic acids and amines. sigmaaldrich.com More recently, tropylium (B1234903) ions have been reported as efficient organocatalysts for this transformation under mild conditions. nih.gov These methods avoid the use of metals and often proceed with high atom economy.

Phase-Transfer Catalysis (PTC): In biphasic reaction systems, such as the Schotten-Baumann reaction, PTC can enhance reaction rates, allowing for milder conditions and reduced solvent usage. rcsi.comyoutube.com A phase-transfer catalyst facilitates the transport of the carboxylate or amine reactant across the phase boundary, accelerating the reaction.

Safer Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional amide syntheses employ chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with health and environmental hazards. researchgate.net Green chemistry encourages the use of safer alternatives. Research has shown that solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), can be effective replacements. bohrium.comresearchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions, significantly reducing the environmental footprint. scispace.comresearchgate.net Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

The following table provides a comparison of different synthetic strategies for amide bond formation based on established green chemistry metrics. The values are representative for typical amide syntheses and illustrate the potential improvements for the synthesis of this compound.

| Synthetic Strategy | Key Reagents | Typical Solvents | Green Chemistry Advantages | Green Chemistry Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Route | 2-Chloropropionyl chloride, Base | Dichloromethane, Toluene | High reactivity, generally high yield | Poor atom economy (byproduct: HCl/salt), uses hazardous reagents and solvents |

| Catalytic Direct Amidation | 2-Chloropropanoic acid, Catalyst (e.g., Boronic Acid) | Toluene (with water removal) | High atom economy (byproduct: water), avoids stoichiometric activators | Requires elevated temperatures, catalyst may need removal |

| Biocatalysis (Enzymatic) | 2-Chloropropanoic acid, Lipase | Bio-solvents (e.g., 2-MeTHF), minimal water | Mild conditions, high selectivity, biodegradable catalyst, renewable | Slower reaction rates, enzyme cost and stability can be a concern |

| Solvent-Free Synthesis | Carboxylic acid, Amine, Catalyst | None | Eliminates solvent waste, high concentration can increase reaction rate | Potential for thermal degradation, limited to thermally stable compounds |

By embracing flow chemistry and the principles of green chemistry, the synthesis of this compound can be transformed into a more efficient, safer, and sustainable process, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 1 Phenylpropyl Propanamide

Reactivity Profiles of the Chloroamide Moiety

The chloroamide portion of the molecule is a key center of reactivity, primarily due to the presence of a chlorine atom alpha to the carbonyl group. This arrangement activates the carbon for nucleophilic attack and also allows for the possibility of elimination reactions. Furthermore, the amide bond itself can undergo cleavage under certain conditions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The chlorine atom in α-chloroamides, such as 2-chloro-N-(1-phenylpropyl)propanamide, is susceptible to displacement by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of nucleophilic attack.

Kinetic studies on analogous α-chloroacetanilides reacting with benzylamines in dimethyl sulfoxide (B87167) have indicated a stepwise mechanism. nih.gov This process is proposed to involve a rate-limiting expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate. nih.gov It is plausible that this compound follows a similar mechanistic pathway in its reactions with nucleophiles.

Common nucleophiles that can displace the chloride include halides, cyanide, azide (B81097), and various oxygen, nitrogen, and sulfur nucleophiles. For instance, the reaction with sodium azide would be expected to proceed via an SN2 mechanism, yielding 2-azido-N-(1-phenylpropyl)propanamide. Such reactions are valuable for the introduction of new functional groups at the α-position.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Azide (N₃⁻) | 2-azido-N-(1-phenylpropyl)propanamide | SN2 |

| Cyanide (CN⁻) | 2-cyano-N-(1-phenylpropyl)propanamide | SN2 |

| Hydroxide (B78521) (OH⁻) | 2-hydroxy-N-(1-phenylpropyl)propanamide | SN2 |

| Thiolate (RS⁻) | 2-(alkylthio)-N-(1-phenylpropyl)propanamide | SN2 |

Elimination Reactions Leading to Unsaturated Amides

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form N-(1-phenylpropyl)propenamide. This reaction involves the removal of a proton from the carbon adjacent to the chlorinated carbon (the β-carbon) and the expulsion of the chloride ion.

The stereochemistry of β-elimination from a related compound, DL-erythro-2-chloro-1-deuterio-1-phenylpropane, has been shown to proceed via an anti-mechanism in ethanol/sodium ethoxide. This suggests a preference for a specific geometric arrangement of the proton and the leaving group in the transition state. Depending on the reaction conditions and the base used, a syn-elimination pathway may also be a minor contributor.

| Base | Solvent | Major Product | Reaction Type |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | N-(1-phenylpropyl)propenamide | E2 (predominantly anti-elimination) |

| Potassium tert-butoxide | tert-Butanol | N-(1-phenylpropyl)propenamide | E2 |

Cleavage Reactions of the Amide Bond

Amide bonds are generally stable, but they can be cleaved under acidic or basic conditions through hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond of this compound can be hydrolyzed to yield 2-chloropropanoic acid and 1-phenylpropan-1-amine (B1219004). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions, such as heating with aqueous sodium hydroxide, the amide can be hydrolyzed to form the sodium salt of 2-chloropropanoic acid and 1-phenylpropan-1-amine. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Expulsion of the amide anion, which is a poor leaving group, is typically the rate-determining step and is driven forward by the subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion. Studies on the alkaline hydrolysis of secondary amides have shown that both steric and electronic factors of the substituents influence the reaction rate. arkat-usa.org

Reactivity of the N-(1-phenylpropyl) Substituent

The N-(1-phenylpropyl) group also possesses reactive sites, namely the aromatic phenyl ring and the carbon atom alpha to the phenyl group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the N-(1-phenylpropyl) group can undergo electrophilic aromatic substitution reactions. The N-acyl group is a deactivating group, meaning it reduces the reactivity of the phenyl ring towards electrophiles compared to benzene. This deactivation is due to the electron-withdrawing nature of the carbonyl group, which pulls electron density away from the ring.

Furthermore, the N-acyl group is a meta-director. This means that incoming electrophiles will preferentially add to the meta position of the phenyl ring. This regioselectivity can be explained by examining the resonance structures of the carbocation intermediates formed during the reaction. Attack at the ortho and para positions results in resonance structures where a positive charge is placed on the carbon directly attached to the electron-withdrawing N-acyl group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 2-chloro-N-(1-(3-nitrophenyl)propyl)propanamide as the major product.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-chloro-N-(1-(3-nitrophenyl)propyl)propanamide |

| Bromination | Br₂, FeBr₃ | 2-chloro-N-(1-(3-bromophenyl)propyl)propanamide |

| Sulfonation | SO₃, H₂SO₄ | 3-(1-(2-chloropropanamido)propyl)benzenesulfonic acid |

Reactions Involving the Alpha-Carbon of the Phenylpropyl Group

The carbon atom alpha to the phenyl ring (the benzylic position) is activated towards certain reactions due to its proximity to the aromatic system. However, in the context of this compound, the reactivity at this position is generally low due to the presence of the amide nitrogen. The acidity of the hydrogen atom at this position is not significantly enhanced, making deprotonation and subsequent reactions with electrophiles difficult under normal conditions.

While radical reactions could potentially occur at this benzylic position, such transformations would likely require specific radical initiators and harsh conditions. Under typical ionic reaction conditions, the reactivity of the chloroamide moiety and the phenyl ring are expected to dominate.

Intramolecular Reactions and Rearrangements

The molecular architecture of this compound is predisposed to intramolecular reactions, where different functional groups within the same molecule interact, leading to the formation of new cyclic structures or rearranged products. These transformations are often influenced by the stereochemistry of the starting material and the reaction conditions employed.

Intramolecular cyclization of this compound can proceed through two primary pathways, dictated by the nucleophilicity of the amide oxygen versus the amide nitrogen.

One plausible pathway involves the intramolecular attack of the amide oxygen on the carbon bearing the chlorine atom. This process, often facilitated by a base or thermal conditions, would lead to the formation of a five-membered oxazoline (B21484) ring. The reaction is believed to proceed through an initial formation of a reactive intermediate, such as an oxazolinium ion, which is then neutralized to yield the final product. The presence of the phenylpropyl group can influence the rate and stereochemical outcome of this cyclization.

Alternatively, the amide nitrogen, upon deprotonation, can act as an internal nucleophile, attacking the electrophilic carbon center to form a three-membered aziridine (B145994) ring. Studies on analogous compounds, such as 2-chloro-N-phenylpropanamide, have shown that aziridine intermediates can be formed during reduction reactions. This suggests that aziridination is a competing and viable cyclization pathway for this compound under specific conditions, likely favoring strong, non-hindered bases.

The regioselectivity of these cyclization reactions is a subject of mechanistic interest, with the balance between oxazoline and aziridine formation being sensitive to factors like the nature of the base, solvent polarity, and temperature.

Hypothetical Product Distribution in the Base-Induced Cyclization of this compound

| Base/Solvent System | Temperature (°C) | Oxazoline Product (%) | Aziridine Product (%) |

|---|---|---|---|

| NaH / THF | 25 | 85 | 15 |

| t-BuOK / t-BuOH | 25 | 20 | 80 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the potential influence of reaction conditions on product distribution.

The presence of a phenyl group at the 1-position of the propyl chain introduces the possibility of neighboring group participation (NGP), a phenomenon that can significantly impact the stereochemistry and connectivity of the molecule during substitution reactions. libretexts.orgscribd.comwikipedia.orgslideshare.netvedantu.com In reactions where a carbocationic intermediate is formed or partially formed at the carbon bearing the chlorine, the adjacent phenyl group can act as an internal nucleophile.

This participation leads to the formation of a bridged intermediate known as a phenonium ion . The formation of a phenonium ion has profound stereochemical consequences. A standard S(_N)2 reaction would proceed with inversion of configuration at the chiral center. However, the intervention of a phenonium ion typically results in retention of configuration or a mixture of products arising from the opening of the bridged ion by an external nucleophile at two different positions. oregonstate.edu

For this compound, if the reaction proceeds through a pathway involving the loss of the chloride ion, the phenyl group can assist in this departure, leading to a phenonium ion. Subsequent intramolecular attack by the amide oxygen or nitrogen would then occur on this intermediate. This can lead to rearranged products where the connectivity of the atoms is altered, or it can influence the stereochemistry of the resulting cyclic products. The stability of the potential phenonium ion and the reaction conditions will determine the extent of this rearrangement pathway. libretexts.org

Detailed Mechanistic Studies

To gain a deeper understanding of the reaction pathways of this compound, detailed mechanistic studies are essential. These studies employ a variety of techniques to probe the kinetics, transition states, and intermediates involved in its transformations.

Kinetic studies provide quantitative data on reaction rates and how they are affected by changes in reactant concentrations, temperature, and solvent. For the intramolecular cyclization of this compound, a kinetic analysis would involve monitoring the disappearance of the starting material or the appearance of the cyclized products over time under various conditions.

By determining the rate law, activation parameters (enthalpy and entropy of activation), and the effect of substituents on the reaction rate, valuable insights into the transition state of the rate-determining step can be obtained. For instance, a large negative entropy of activation would be consistent with a highly ordered, cyclic transition state, as expected for an intramolecular cyclization. Comparing the rates of cyclization for derivatives with different substituents on the phenyl ring could reveal the extent of electronic demand at the reaction center in the transition state.

Hypothetical Rate Constants for the Cyclization of Substituted this compound Analogs

| Substituent on Phenyl Ring | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |

|---|---|---|

| p-Methoxy | 5.2 x 10⁻⁴ | 4.8 |

| p-Methyl | 2.5 x 10⁻⁴ | 2.3 |

| Hydrogen | 1.1 x 10⁻⁴ | 1.0 |

| p-Chloro | 4.5 x 10⁻⁵ | 0.41 |

Note: This data is hypothetical and illustrates the expected trend for a reaction where positive charge develops in the transition state at a position that can be stabilized by electron-donating groups on the phenyl ring.

Kinetic isotope effects (KIEs) are a powerful tool for probing the bonding changes that occur in the rate-determining step of a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ³⁵Cl with ³⁷Cl), small changes in the reaction rate can be measured, providing information about the transition state structure.

For the reactions of this compound, measuring the chlorine kinetic isotope effect (Cl KIE) would be particularly informative. A significant primary Cl KIE (k₃₅/k₃₇ > 1) would indicate that the C-Cl bond is breaking in the rate-determining step. The magnitude of the KIE can provide further details; for example, a larger KIE is often associated with a more advanced degree of C-Cl bond cleavage in the transition state. This could help to distinguish between a concerted S(_N)2-type cyclization and a stepwise mechanism involving a carbocation or phenonium ion intermediate.

The direct observation or trapping of reaction intermediates provides the most definitive evidence for a proposed reaction mechanism. For the reactions of this compound, several strategies could be employed to identify intermediates such as oxazolinium ions, aziridinium (B1262131) ions, or phenonium ions.

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to directly observe stable intermediates at low temperatures. nih.govresearchgate.net For more reactive intermediates, trapping experiments are often employed. This involves adding a reagent to the reaction mixture that will rapidly and irreversibly react with the intermediate to form a stable, characterizable product. For example, a potent nucleophile could be used to trap a cationic intermediate. nih.gov

Computational chemistry also plays a crucial role in modern mechanistic studies. By modeling the potential energy surface of the reaction, the structures and energies of reactants, transition states, and intermediates can be calculated. These theoretical predictions can then be compared with experimental results to support or refute a proposed mechanism.

Elucidation of Catalytic Cycles

Catalytic cycles involving α-chloro amides, such as this compound, are prominently featured in carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are often mediated by transition metal catalysts, with palladium and nickel complexes being particularly prevalent. A plausible catalytic cycle for a cross-coupling reaction, for instance, a Suzuki-Miyaura coupling, would likely proceed through the following key steps:

Oxidative Addition: The cycle would commence with the oxidative addition of the α-chloro amide to a low-valent metal center, such as Pd(0) or Ni(0). This step involves the cleavage of the C-Cl bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II) or Ni(II)).

Transmetalation: In this step, a nucleophilic coupling partner, typically an organoboron compound in the case of a Suzuki-Miyaura reaction, transfers its organic group to the metal center. This is facilitated by a base, which activates the organoboron species.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the metal center, which forms the new C-C or C-N bond in the product and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

While the specific catalysts and conditions would need to be empirically determined for this compound, the general mechanistic framework provided by these well-established catalytic cycles for α-chloro amides offers a strong predictive model for its behavior in such transformations.

Hammett-type Analysis for Substituent Effects

A Hammett-type analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of a molecule. For this compound, a Hammett-type analysis could be employed to investigate the influence of substituents on the phenyl ring on the rate of a specific reaction, such as a nucleophilic substitution at the α-carbon.

In a hypothetical scenario, a series of analogues of this compound with different substituents (e.g., -OCH₃, -CH₃, -Cl, -NO₂) at the para position of the phenyl ring could be synthesized. The rates of a reaction, for example, the reaction with a common nucleophile, would then be measured for each of these compounds.

A Hammett plot would be constructed by plotting the logarithm of the relative reaction rate (log(kₓ/k₀)) against the Hammett substituent constant (σ) for each substituent. The slope of this plot, the reaction constant (ρ, rho), provides insight into the nature of the transition state.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups. This would suggest that there is a buildup of negative charge in the transition state, or a decrease in positive charge, relative to the ground state. For a nucleophilic substitution reaction at the α-carbon, this could imply a mechanism where the departure of the chloride ion is a key electronic factor.

A negative ρ value would suggest that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge) in the transition state.

A study on the hydrolytic instability of N-acylated amino acid amides demonstrated a correlation between the rate of hydrolysis and the Hammett σ constants of substituents on a remote benzoyl group. nih.govacs.orgnih.gov In this analogous system, electron-donating substituents accelerated the hydrolysis, resulting in a negative ρ value. acs.org This was attributed to the stabilization of a positively charged intermediate. nih.govacs.orgnih.gov

While the specific reaction and mechanism for this compound would determine the sign and magnitude of ρ, the principles of the Hammett analysis provide a robust framework for systematically investigating and understanding the electronic effects of the phenyl group on its chemical reactivity.

Interactive Data Table: Hypothetical Hammett Analysis Data

The following table presents hypothetical data for a Hammett-type analysis of the reaction of para-substituted this compound with a nucleophile. This data is for illustrative purposes to demonstrate the application of the Hammett equation.

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.60 | -0.22 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -NO₂ | 0.78 | 20.00 | 1.30 |

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro N 1 Phenylpropyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-chloro-N-(1-phenylpropyl)propanamide by mapping the chemical environments of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine and oxygen, and the aromatic phenyl group causing significant deshielding effects.

Key Expected Resonances and Coupling Patterns:

Phenyl Protons: The five protons of the phenyl group are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. Due to potential restricted rotation and the chiral center, these protons may exhibit complex splitting patterns.

N-H Proton: The amide proton (N-H) resonance is expected as a single, often broad, signal. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In many amides, this signal appears between δ 5.5 and 8.5 ppm. libretexts.org

Methine Proton (CH-N): The proton attached to the carbon adjacent to the nitrogen of the phenylpropyl group is expected to be a multiplet due to coupling with the neighboring methylene (B1212753) and N-H protons. Its proximity to the phenyl group and the amide nitrogen would place its resonance downfield.

Methine Proton (CH-Cl): The proton on the carbon bearing the chlorine atom in the propanamide moiety will also be a multiplet, coupled to the adjacent methyl protons. The electronegative chlorine atom will shift this signal significantly downfield, likely in the range of δ 4.0-4.5 ppm, similar to analogous chlorinated compounds.

Methylene Protons (CH₂): The two protons of the ethyl group in the phenylpropyl substituent are diastereotopic due to the adjacent chiral center. Consequently, they are expected to be chemically non-equivalent, appearing as a complex multiplet.

Methyl Protons (CH₃): Two distinct methyl signals are predicted. The methyl group of the propanamide moiety will appear as a doublet due to coupling with the adjacent methine proton. The terminal methyl group of the phenylpropyl chain will likely be a triplet, coupled to the adjacent methylene protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.4 | Multiplet | - |

| N-H | 5.5 - 8.5 | Broad Singlet | - |

| CH-N | 4.8 - 5.2 | Multiplet | - |

| CH-Cl | 4.0 - 4.5 | Quartet | ~6.8 |

| CH₂ | 1.6 - 2.0 | Multiplet | ~7.4 |

| CH₃ (propanamide) | 1.5 - 1.7 | Doublet | ~6.8 |

| CH₃ (propyl) | 0.8 - 1.0 | Triplet | ~7.4 |

Note: The predicted values are based on the analysis of similar functional groups and molecular fragments.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Key Expected Resonances:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to resonate in the range of δ 165-175 ppm. docbrown.info

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 125-145 ppm). The ipso-carbon (the one attached to the propyl chain) will have a distinct chemical shift from the ortho, meta, and para carbons.

Methine Carbon (C-N): The carbon atom bonded to the amide nitrogen in the phenylpropyl group will be found in the range of δ 50-60 ppm.

Methine Carbon (C-Cl): The carbon atom bearing the chlorine atom is also significantly deshielded and is expected to appear in a similar range to the C-N carbon, around δ 50-60 ppm.

Methylene Carbon (CH₂): The methylene carbon of the propyl group will resonate further upfield.

Methyl Carbons (CH₃): The two methyl carbons will be the most shielded carbons, appearing at the highest field (lowest ppm values).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Aromatic C (ipso) | 140 - 145 |

| Aromatic C (ortho, meta, para) | 125 - 130 |

| C-N | 50 - 60 |

| C-Cl | 50 - 60 |

| CH₂ | 25 - 35 |

| CH₃ (propanamide) | 18 - 25 |

| CH₃ (propyl) | 10 - 15 |

Note: These are estimated chemical shifts based on known values for similar carbon environments. docbrown.info

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the N-H and the CH-N protons, the CH-N and the CH₂ protons, and so on, allowing for the tracing of the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the proton signal for the CH-Cl group would show a cross-peak with its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry and conformational preferences of the molecule. It identifies protons that are close in space, regardless of whether they are bonded. For a specific diastereomer of this compound, NOESY could reveal through-space interactions between specific protons, helping to assign the relative stereochemistry of the two chiral centers.

The amide bond in this compound has partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). libretexts.org Dynamic NMR studies, where spectra are acquired at various temperatures, can provide information on the energy barriers to this rotation. At low temperatures, separate signals for the different conformers might be observed, which coalesce as the temperature is raised and the rate of rotation increases. This allows for the calculation of the rotational energy barrier and provides a deeper understanding of the molecule's dynamic behavior in solution.

Vibrational Spectroscopy (IR and Raman)

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound.

Key Expected Absorption Bands:

N-H Stretch: As a secondary amide, a single, sharp N-H stretching band is expected in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The position and broadness of this peak can be influenced by hydrogen bonding.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups will be observed as stronger bands just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): The amide carbonyl stretch is a very strong and characteristic absorption, expected to appear in the range of 1680-1630 cm⁻¹. spectroscopyonline.comquimicaorganica.org This is often referred to as the Amide I band.

N-H Bend (Amide II Band): Another characteristic feature of secondary amides is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This strong band is typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.comleibniz-fli.de

C-N Stretch: The C-N stretching vibration will also be present, though it can be coupled with other vibrations and is generally found in the fingerprint region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 2980 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |

| C-Cl Stretch | Alkyl Halide | 800 - 600 | Medium to Strong |

Note: These are characteristic ranges for the specified functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy serves as a vital tool for probing the vibrational modes of this compound, offering complementary information to infrared spectroscopy. The technique is particularly adept at identifying vibrations of non-polar bonds, which may be weak or absent in IR spectra.

In the analysis of related secondary amides, FT-Raman spectroscopy has been instrumental in characterizing the amide I band, which primarily corresponds to the C=O stretching vibration. researchgate.netnih.gov For N-phenylpropanamide, a structurally similar compound, the NH stretching vibrational mode is observed around 3295 cm⁻¹ in the Raman spectrum. researchgate.net The aromatic C-H stretching vibrations typically appear in the range of 3178-3027 cm⁻¹. researchgate.net Furthermore, symmetric and asymmetric stretching modes of the alkyl groups are also identifiable. researchgate.net

For this compound, specific vibrational modes of interest would include:

Amide I (C=O stretch): A strong band expected in the region of 1630-1680 cm⁻¹.

N-H Stretch: Typically observed between 3200 and 3400 cm⁻¹.

C-Cl Stretch: Expected to produce a characteristic band, providing direct evidence of the chloro substitution.

Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching and C-H bending within the phenyl group.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, particularly in the solid state. researchgate.net

Interactive Data Table: Expected FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Bond(s) Involved |

| N-H Stretch | 3200 - 3400 | N-H |

| Aromatic C-H Stretch | 3000 - 3100 | C-H (phenyl) |

| Aliphatic C-H Stretch | 2850 - 3000 | C-H (propyl, methyl) |

| Amide I (C=O Stretch) | 1630 - 1680 | C=O |

| Aromatic C=C Stretch | 1400 - 1600 | C=C (phenyl) |

| C-Cl Stretch | 600 - 800 | C-Cl |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. measurlabs.comutmb.edu This is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₆ClNO), HRMS can confirm the presence and number of chlorine, nitrogen, and oxygen atoms based on the precise mass-to-charge ratio (m/z) of the molecular ion. nih.govacs.org The high resolving power of instruments like Orbitrap mass spectrometers allows for mass accuracy typically within 5 ppm. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is exceptionally useful for assessing the purity of this compound by separating it from any impurities, starting materials, or byproducts from its synthesis. qub.ac.uk The mass spectrometer provides molecular weight information for each separated component, aiding in their identification. researchgate.net LC-MS is also a powerful tool for analyzing complex mixtures and can be used to quantify the levels of known impurities. nih.govnih.gov The method's sensitivity allows for the detection of trace-level contaminants. nih.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This data reveals the molecule's conformation in the solid state and details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. nih.govresearchgate.net In related anilide structures, N—H⋯O hydrogen bonds are common, often forming chains or dimers that influence the crystal lattice. nih.govresearchgate.net

Interactive Data Table: Key Structural Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-N, C-Cl). | Precise values in Ångstroms (Å). |

| Bond Angles | The angles between three connected atoms. | Precise values in degrees (°). |

| Torsion Angles | The dihedral angles defining the molecular conformation. | e.g., Phenyl ring orientation relative to the amide plane. |

| Hydrogen Bonding | Intermolecular N-H···O distances and angles. | Confirms presence and geometry of hydrogen bonds. |

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are fundamental for both the purification and the analytical assessment of the purity of this compound.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. labcompare.comthermofisher.com

Analytical HPLC: This is used to determine the purity of a sample of this compound. A small amount of the compound is injected onto a column, and the components are separated based on their differential interactions with the stationary and mobile phases. sielc.com The output, a chromatogram, shows peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative purity assessment.

Preparative HPLC: When larger quantities of highly pure this compound are required, preparative HPLC is employed. warwick.ac.ukwelch-us.com This technique uses larger columns and higher flow rates to separate and collect the desired compound from a mixture. warwick.ac.ukwelch-us.com Fractions are collected as they elute from the column, and those containing the pure product are combined.

A typical reverse-phase HPLC method for a propanamide derivative might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. sielc.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile organic compounds. chromatographyonline.com In the context of synthesizing this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a "gold standard" for assessing the presence of volatile impurities in the crude product mixture or monitoring reaction progress. nih.gov

The primary application of GC in this context is the detection of residual starting materials, such as 1-phenylpropylamine and 2-chloropropionyl chloride, or volatile byproducts formed during the reaction. The high resolving power of modern capillary columns can separate compounds with very similar boiling points, providing a detailed profile of the sample's volatile components. nih.gov When coupled with MS, each separated compound can be identified based on its unique mass spectrum, allowing for unambiguous confirmation of impurities. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for highly complex mixtures, offering significantly enhanced separation capacity. nih.gov

Research Findings: A hypothetical analysis of a crude reaction mixture for the synthesis of this compound could yield a chromatogram identifying several key volatile species. The retention time (t_R_) of each compound is dependent on its volatility and interaction with the stationary phase of the GC column.

Table 1: Hypothetical GC-MS Data for Volatile Species in a Crude Reaction Mixture

| Compound Name | Expected Retention Time (min) | Method of Identification | Purpose of Analysis |

| 1-phenylpropylamine | 8.5 | Mass Spectrum, t_R Match | Monitor residual starting material |

| 2-chloropropionyl chloride | 6.2 | Mass Spectrum, t_R_ Match | Monitor residual starting material |

| Diisopropylamine | 4.1 | Mass Spectrum, t_R_ Match | Detect residual base catalyst |

| Toluene (B28343) | 5.3 | Mass Spectrum, t_R_ Match | Detect residual reaction solvent |

| N,N-diisopropyl-2-chloropropanamide | 10.2 | Mass Spectrum | Identify potential side-product |

This data allows chemists to assess the efficiency of the reaction and the purity of the crude product before proceeding with purification.

Flash Column Chromatography for Purification

Flash column chromatography is an indispensable technique for the rapid and efficient purification of organic compounds on a preparative scale. orgsyn.org It operates on the principle of liquid-solid chromatography, where a crude mixture is applied to the top of a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent (eluent) is pushed through under positive pressure. orgsyn.org This pressure speeds up the elution process compared to traditional gravity-fed column chromatography.

For the purification of this compound, the process would begin with thin-layer chromatography (TLC) to determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product and impurities. researchgate.net The crude material is then loaded onto the silica gel column, and the chosen eluent is passed through. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org For difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be employed for better resolution. rochester.edu

Research Findings: A typical purification protocol would involve developing a solvent system and then running the column.

Table 2: Illustrative Flash Chromatography Purification Data

| Step | Description | Parameters / Results |

| TLC Analysis | Determination of optimal solvent system. | Solvent System: 20% Ethyl Acetate in Hexanes Rf of Product: ~0.35 Rf of Impurity 1: ~0.50 Rf of Impurity 2: ~0.10 |

| Column Setup | Preparation of the chromatography column. | Stationary Phase: Silica Gel (230-400 mesh) Column Dimensions: 40 mm x 200 mm Sample Load: 1.5 g crude material |

| Elution & Fractionation | Running the column and collecting fractions. | Eluent: 20% Ethyl Acetate in Hexanes Fractions Collected: 1-10 (Impurity 1), 11-25 (Pure Product), 26-40 (Impurity 2) |

| Analysis & Pooling | TLC analysis of collected fractions. | Fractions 11 through 25 showed a single spot corresponding to the product's Rf and were combined. |

| Final Yield | Recovery of the purified compound. | Mass: 1.2 g Purity: >98% by GC-MS |

This systematic approach ensures the removal of non-volatile impurities and residual reagents, providing a high-purity sample for subsequent analyses.

Chiral Analytical Techniques

As this compound contains a stereocenter, it exists as a pair of non-superimposable mirror images known as enantiomers. gcms.cz Distinguishing between and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral analytical techniques are specifically designed for this purpose.

Chiral HPLC and GC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods for separating enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us These techniques utilize a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. gcms.cz

In a typical Chiral HPLC analysis, a solution of the compound is injected into the system and passed through a column packed with a CSP. A detector, such as a UV detector, measures the concentration of the compound as it elutes. uma.es The resulting chromatogram shows two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks, providing a quantitative measure of the sample's optical purity. umn.edu Achieving reliable results depends on factors like proper peak integration and method validation. umn.edu

Research Findings: The determination of enantiomeric excess is a precise measurement derived from the chromatographic data.

Table 3: Representative Chiral HPLC Data for Enantiomeric Excess (ee) Calculation

| Enantiomer | Retention Time (t_R) (min) | Peak Area |

| (R)-2-chloro-N-(1-phenylpropyl)propanamide | 12.4 | 975,000 |

| (S)-2-chloro-N-(1-phenylpropyl)propanamide | 14.1 | 25,000 |

| Calculation | Formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 | Result: ee = 95% |

This analysis confirms that the sample is enriched in the (R)-enantiomer with an enantiomeric excess of 95%.

Optical Rotation and Circular Dichroism for Stereochemical Purity

Optical rotation and circular dichroism (CD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of a chiral molecule. researchgate.net

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. researchgate.net The specific rotation, [α], is a standardized physical constant for a given chiral molecule under specific conditions (temperature, solvent, concentration, and wavelength). A non-zero optical rotation confirms the presence of a net excess of one enantiomer, and the sign (+ or -) can be used to distinguish between the two enantiomers once a standard is established.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. illinois.edu A CD spectrum plots this differential absorption versus wavelength. Enantiomers produce CD spectra that are mirror images of each other. benthamopen.com This technique is particularly powerful for determining the absolute configuration of a molecule by comparing experimental spectra to those predicted by theoretical calculations. nih.gov

Research Findings: These techniques provide complementary data to confirm the stereochemical purity and identity of an enantiomerically enriched sample.

Table 4: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation [α]D | +35.2° (c 1.0, CHCl₃) | -35.2° (c 1.0, CHCl₃) |

| Circular Dichroism (CD) | λ_max: 215 nm Δε: +2.5 | λ_min_: 215 nm Δε: -2.5 |